molecular formula C9H11ClO2 B8585688 1-(Chloromethoxy)-4-ethoxybenzene

1-(Chloromethoxy)-4-ethoxybenzene

Cat. No.: B8585688
M. Wt: 186.63 g/mol
InChI Key: ZYXOJOXKCFLZJY-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-ethoxybenzene ( 847186-02-1) is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. As a benzyl chloride derivative, this compound serves as a valuable building block in organic synthesis. The chloromethoxy and ethoxy functional groups make it a potential candidate for use in the development of more complex molecules in medicinal chemistry and materials science. Its molecular formula is C 9 H 11 ClO 2 and it has a molecular weight of 186.64 g/mol . Safety Information: This compound requires careful handling. It is classified with the GHS Signal Word "Danger" and the Hazard Statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. For detailed handling procedures, refer to the available Safety Data Sheet (SDS) .

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(chloromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2,7H2,1H3

InChI Key

ZYXOJOXKCFLZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-(Chloromethoxy)-4-ethoxybenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are critical for creating various substituted aromatic compounds.

Reactions Involving this compound:

  • Nucleophilic Substitution: The chloromethyl group facilitates reactions with nucleophiles such as amines and alcohols.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions to yield diverse derivatives.

Medicinal Chemistry

Research has indicated that this compound may have potential therapeutic applications. Its structural properties allow for modifications that can lead to biologically active compounds.

Potential Therapeutic Properties:

  • Antimicrobial Activity: Studies have shown that similar compounds exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.

Material Science

In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

Research conducted on related chlorinated aromatic compounds demonstrated significant antimicrobial properties against various bacterial strains. The study focused on the interaction mechanisms between the compound and microbial membranes, leading to cell disruption and death.

Case Study 2: Synthesis of Novel Derivatives

A study explored the synthesis of novel derivatives using this compound as a starting material. The derivatives were evaluated for their biological activity, revealing promising results in inhibiting specific cancer cell lines.

Data Table: Comparison of Related Compounds

Compound NameStructure DescriptionKey Applications
1-(Chloromethyl)-2-ethoxybenzeneChloromethyl group at ortho position relative to ethoxyOrganic synthesis, medicinal chemistry
1-(Bromomethyl)-4-ethoxybenzeneBromine replaces chlorine at the chloromethyl positionSynthesis of pharmaceuticals
1-(Chloromethyl)-3-nitrobenzeneNitro group present at the meta positionAgrochemicals, dye production

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-(Chloromethoxy)-4-ethoxybenzene with analogous compounds differing in substituents, molecular weight, and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl-O-CH₂ (1), O-CH₂CH₃ (4) C₉H₁₁ClO₂ 186.63 Intermediate in total synthesis
1-(Chloromethyl)-4-(trifluoromethoxy)benzene Cl-CH₂ (1), CF₃-O (4) C₈H₆ClF₃O₂ 210.58 Higher electronegativity (CF₃ group) enhances stability
1-(2-Chloroethoxy)-4-ethoxybenzene Cl-O-CH₂CH₂ (1), O-CH₂CH₃ (4) C₁₀H₁₃ClO₂ 216.66 Longer alkoxy chain; used as a building block
1-(Chloromethoxy)-2-methoxybenzene Cl-O-CH₂ (1), O-CH₃ (2) C₈H₉ClO₂ 172.61 Ortho-substitution alters steric/electronic effects
1-(2-Bromoethoxy)-4-ethoxybenzene Br-O-CH₂CH₂ (1), O-CH₂CH₃ (4) C₁₀H₁₃BrO₂ 245.11 Bromine substitution increases molecular weight

Reactivity and Stability

  • Electrophilic Reactivity : The chloromethoxy group (-O-CH₂-Cl) in this compound is highly reactive in nucleophilic substitutions. This contrasts with compounds like 1-(Chloromethyl)-4-(trifluoromethoxy)benzene, where the electron-withdrawing CF₃ group reduces electrophilicity .
  • Volatility and Safety: Bis(chloromethoxy) derivatives (e.g., 1,4-bis(chloromethoxy)butane) are less volatile than smaller chloromethyl ethers, reducing carcinogenic risks .

Spectral and Crystallographic Data

  • While this compound’s spectral data (¹H/¹³C NMR, IR) are consistent with literature , related compounds like 1-Benzyloxy-4-chlorobenzene exhibit planar benzene rings with dihedral angles of 3.4°, stabilized by weak C–H⋯C interactions .

Key Differences and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in ) decrease reactivity but enhance thermal stability.
  • Larger alkoxy chains (e.g., ethoxy vs. methoxy) increase molecular weight and alter solubility.

Safety Profile :

  • Compounds with longer alkyl chains (e.g., 1-(Chloromethoxy)butane) are safer due to reduced volatility .

Preparation Methods

Methods:

Reagent Conditions Yield Reference
Thionyl chloride (SOCl₂)Reflux in DCM, 4–6 hrs88–92%
Oxalyl chloride0–25°C, catalytic DMF, 2–3 hrs85–90%
Phosphorus pentachloride (PCl₅)Reflux in benzene, 8–10 hrs75–80%

Key Considerations :

  • Side reactions : Over-chlorination is minimized by controlling stoichiometry (1:1 molar ratio of alcohol to chlorinating agent).

  • Workup : Neutralization with aqueous NaHCO₃ followed by solvent evaporation.

Multi-Step Synthesis via Friedel-Crafts Acylation

A patent route (CN103896752A) outlines a four-step synthesis starting from 2-chloro-5-bromobenzoic acid:

  • Acyl chloride formation :
    2-Chloro-5-bromobenzoic acidSOCl25-Bromo-2-chlorobenzoyl chloride\text{2-Chloro-5-bromobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{5-Bromo-2-chlorobenzoyl chloride} .

  • Friedel-Crafts acylation with phenetole:
    5-Bromo-2-chlorobenzoyl chloride+4-ethoxybenzeneAlCl3(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone\text{5-Bromo-2-chlorobenzoyl chloride} + \text{4-ethoxybenzene} \xrightarrow{\text{AlCl}_3} \text{(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone} .

  • Ketone reduction :
    Using NaBH₄/AlCl₃ in tetrahydrofuran (THF), yielding 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Formylation :
    Vilsmeier-Haack reaction introduces the aldehyde group, followed by chloromethylation.

Overall Yield : 65–72%.

Improved Blanc Chloromethylation with Phosphorus Oxychloride

Patent US3076039A describes a solvent-free method using paraformaldehyde and phosphorus oxychloride (POCl₃):

Procedure :

  • Mix 4-ethoxybenzene, paraformaldehyde, and POCl₃ (molar ratio 1:1.2:1.5).

  • Heat at 50–60°C for 6–8 hrs.

  • Quench with ice water and extract with DCM.

Advantages :

  • No Lewis acid catalyst required.

  • Yield: 80–85%.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
Blanc chloromethylationZnCl₂/AlCl₃40–50°C70–85%90–95%Industrial
Substitution from alcohol0–25°C75–92%95–98%Lab-scale
Multi-step synthesisAlCl₃, NaBH₄60–80°C65–72%85–90%Pilot-scale
POCl₃ method50–60°C80–85%92–95%Industrial

Challenges and Optimization Strategies

  • Regioselectivity : The ethoxy group directs chloromethylation to the para position, but meta byproducts (<5%) may form.

  • Purification : Column chromatography (hexane:ethyl acetate = 9:1) removes dimeric impurities.

  • Green chemistry : Replace ZnCl₂ with biodegradable ionic liquids (e.g., [Bmim]Cl) to reduce waste .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Chloromethoxy)-4-ethoxybenzene, and what methodological considerations are critical for achieving high yields?

Answer: A viable synthetic route involves Williamson ether synthesis or nucleophilic substitution . For example:

  • Step 1: Start with 4-ethoxyphenol. React with chloromethyl chloride (ClCH₂Cl) in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetone) .
  • Step 2: Monitor reaction progress via TLC or GC-MS. Isolation via aqueous workup (e.g., extraction with dichloromethane, drying with anhydrous Na₂SO₄) followed by column chromatography.
  • Critical Considerations :
    • Base selection : Strong bases (e.g., K₂CO₃) enhance nucleophilic displacement but may promote side reactions.
    • Solvent choice : Polar aprotic solvents improve solubility of intermediates.
    • Temperature control : Moderate heating (40–60°C) accelerates reactivity without decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ ~3.8–4.3 ppm (OCH₂Cl and OCH₂CH₃ groups), δ ~6.8–7.2 ppm (aromatic protons). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Signals at ~70 ppm (OCH₂Cl), ~65 ppm (OCH₂CH₃), and aromatic carbons at ~115–155 ppm.
  • Mass Spectrometry (HRESI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., C₉H₁₁ClO₂: calc. 198.04; found 198.05) .
  • Gas Chromatography (GC) : Retention time comparison with standards ensures purity .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dry place (<25°C) in amber glass bottles to prevent photodegradation. Label containers with hazard warnings (acute toxicity, Category 4) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

Answer:

  • Chloromethoxy Group (OCH₂Cl) : Electron-withdrawing via inductive effect (-I), deactivating the ring and directing electrophiles to the para position relative to the ethoxy group.
  • Ethoxy Group (OCH₂CH₃) : Electron-donating via resonance (+R), activating the ring and directing electrophiles to ortho/para positions.
  • Competing Effects : The stronger -I effect of OCH₂Cl dominates, making the ring less reactive overall. Experimental validation via nitration or bromination studies is recommended, with product analysis by HPLC or NMR .

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Answer:

  • Hydrolysis :
    • Acidic conditions (pH < 3) : Cleavage of the chloromethoxy group via SN1 mechanism, yielding 4-ethoxyphenol and HCl .
    • Alkaline conditions (pH > 10) : Base-catalyzed elimination, forming quinone intermediates.
  • Thermal Stability :
    • Decomposition above 120°C generates chlorinated byproducts (e.g., chloroform). Monitor via thermogravimetric analysis (TGA) .
  • Mitigation : Store under inert atmosphere (N₂/Ar) and avoid prolonged exposure to light/moisture .

Q. How can computational chemistry methods predict regioselectivity in reactions involving this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate transition states for reactions (e.g., nitration) using software like Gaussian or ORCA. Compare activation energies for ortho vs. para attack pathways.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to predict electrophile orientation .

Q. How can contradictory data on reaction yields be resolved in studies involving this compound?

Answer:

  • Controlled Replication : Standardize solvent purity, base concentration, and reaction temperature.
  • Advanced Analytics : Use LC-MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew yield calculations .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, solvent volume) .

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